molecular formula C45H70N4O5 B592792 3-Dodecanoyl-nbd-cholesterol

3-Dodecanoyl-nbd-cholesterol

Cat. No.: B592792
M. Wt: 747.1 g/mol
InChI Key: TXCIESALPKGCNM-QNKNOTAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C-12 NBD cholesterol is a fluorescently tagged cholesterol with the hydrophilic NBD fluorophore attached to the hydrophilic end of cholesterol, separated by a 12-carbon spacer. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer. This should model the behavior of cholesterol in membranes better than the previously used 25-NBD cholesterol, which positions NBD directly on the 25th carbon of cholesterol at the hydrophobic terminus. NBD has excitation/emission maxima of 465/535 nm, respectively. Fluorescently tagged lipids have been used to study their interactions with proteins, their utilization by cells and liposomes, and for the development of assays for lipid metabolism.
C-12 NBD Cholesterol is a fluorescently-tagged cholesterol with the hydrophilic NBD fluorophore attached to the hydrophilic end of cholesterol, separated by a 12-carbon spacer. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer. This should model the behavior of cholesterol in membranes better than the previously-used 25-NBD cholesterol, which positions NBD directly on the 25

Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H70N4O5/c1-31(2)16-15-17-32(3)36-21-22-37-35-20-19-33-30-34(25-27-44(33,4)38(35)26-28-45(36,37)5)53-41(50)18-13-11-9-7-6-8-10-12-14-29-46-39-23-24-40(49(51)52)43-42(39)47-54-48-43/h19,23-24,31-32,34-38,46H,6-18,20-22,25-30H2,1-5H3/t32-,34+,35+,36-,37+,38+,44+,45-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCIESALPKGCNM-QNKNOTAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCCCCCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H70N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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